molecular formula C20H23N3O5S B2671001 Dimethyl 5-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoylamino]benzene-1,3-dicarboxylate CAS No. 1210350-63-2

Dimethyl 5-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoylamino]benzene-1,3-dicarboxylate

Cat. No. B2671001
CAS RN: 1210350-63-2
M. Wt: 417.48
InChI Key: ZZDZRRUPBOREBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 5-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoylamino]benzene-1,3-dicarboxylate is a useful research compound. Its molecular formula is C20H23N3O5S and its molecular weight is 417.48. The purity is usually 95%.
BenchChem offers high-quality Dimethyl 5-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoylamino]benzene-1,3-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 5-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoylamino]benzene-1,3-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Inhibitor Synthesis and Evaluation

Research has led to the development of potent inhibitors like 5-lipoxygenase-activating protein (FLAP) inhibitors, which are significant in the field of medicinal chemistry. For instance, compounds such as 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid show promising in vitro and in vivo inhibition of leukotriene synthesis. These inhibitors have excellent pharmacokinetics and safety profiles in animal models and have potential applications in treating conditions like asthma (Hutchinson et al., 2009).

2. Synthesis of Complex Molecular Structures

Dimethyl derivatives play a crucial role in the synthesis of complex molecular structures. For example, the Thorpe-Ziegler reaction involving dimethyl derivatives has been used to synthesize various compounds with potential pharmaceutical applications, such as pyridothienopyrimidines (Medvedeva et al., 2010).

3. Development of Antimicrobial Agents

Some dimethyl derivatives are instrumental in creating novel antimicrobial agents. For example, research into 2,4-Diamino-5-benzylpyrimidines and analogues has resulted in the synthesis of compounds with significant antibacterial properties, which is crucial for developing new treatments against resistant bacterial strains (Rauckman & Roth, 1980).

4. Catalysis and Reaction Mechanism Studies

Dimethyl derivatives are also vital in understanding catalysis and reaction mechanisms. For instance, studies involving dimethyl derivatives under kinetically controlled phase transfer catalysis conditions have led to the synthesis of complex pyrimidine-thiones, contributing significantly to our understanding of reaction mechanisms in organic chemistry (Sharma et al., 2005).

properties

IUPAC Name

dimethyl 5-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoylamino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-11-16(12(2)22-20(21-11)29-5)6-7-17(24)23-15-9-13(18(25)27-3)8-14(10-15)19(26)28-4/h8-10H,6-7H2,1-5H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDZRRUPBOREBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)SC)C)CCC(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl 5-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-YL]propanamido}benzene-1,3-dicarboxylate

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